

Gliocladin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gliocladin C

Cat. No.: B1244120

[Get Quote](#)

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

Gliocladin C is a marine-derived indole alkaloid that has garnered interest within the scientific community for its cytotoxic properties. First isolated from the sea hare *Aplysia kurodai* and the fungus *Gliocladium catenulatum*, this complex molecule presents a unique structural framework and potential as a lead compound in oncology research. This technical guide provides an in-depth overview of **Gliocladin C**, including its chemical properties, biological activity, and detailed experimental protocols for its synthesis and evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Gliocladin C is characterized by a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	749216-47-5	
Molecular Formula	C ₂₂ H ₁₆ N ₄ O ₃	
Molecular Weight	384.4 g/mol	
IUPAC Name	(1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.0.0 ^{2,7} .0 ^{10,15}]hexadeca-7,10,12,14-tetraene-3,4,6-trione	

Biological Activity and Cytotoxicity

Gliocladin C has demonstrated potent cytotoxic effects against certain cancer cell lines. The primary reported activity is against the P-388 murine lymphocytic leukemia cell line.

Cell Line	Assay Type	Result (ED ₅₀)	Reference
P-388 Murine Lymphocytic Leukemia	-	240 ng/mL	[1]

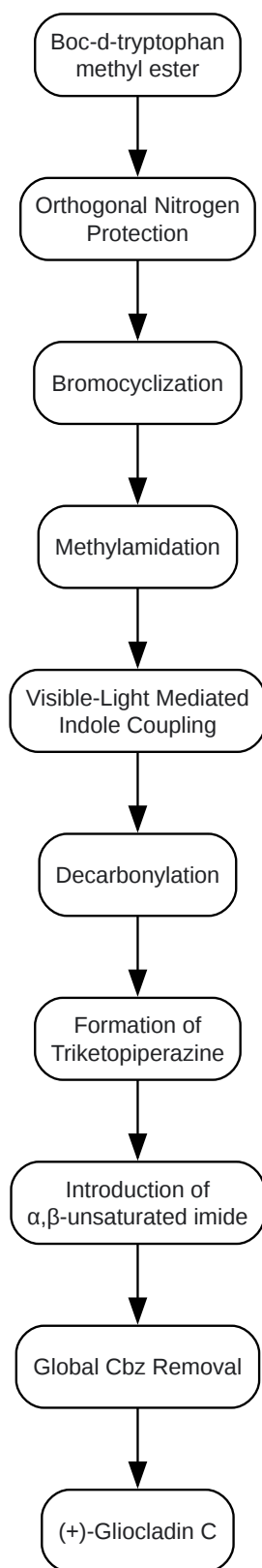
The mechanism of action for **Gliocladin C**'s cytotoxicity has not been fully elucidated in the available scientific literature. However, many cytotoxic natural products, particularly alkaloids, are known to induce programmed cell death, or apoptosis, through various signaling pathways. A plausible, though not yet confirmed, mechanism for **Gliocladin C** could involve the generation of reactive oxygen species (ROS), which can lead to cellular stress and trigger the apoptotic cascade.

Experimental Protocols

Total Synthesis of (+)-Gliocladin C via Visible-Light Photoredox Catalysis

A reported total synthesis of (+)-**Gliocladin C** is achieved in 10 steps from commercially available Boc-d-tryptophan methyl ester with an overall yield of 30%[\[1\]](#). A key step in this synthesis is a visible-light-mediated C-C bond formation. The general workflow is outlined below.

Experimental Workflow for the Synthesis of **Gliocladin C**



[Click to download full resolution via product page](#)

Caption: A high-level overview of the synthetic route to (+)-**Gliocladin C**.

A crucial part of this synthesis involves a radical coupling reaction mediated by visible-light photoredox catalysis to form the C3–C3' bisindole core structure[1].

Isolation of Gliocladium catenulatum from Soil

The producing organism, *Gliocladium catenulatum*, can be isolated from soil samples. The following is a general protocol for the isolation of fungi from soil.

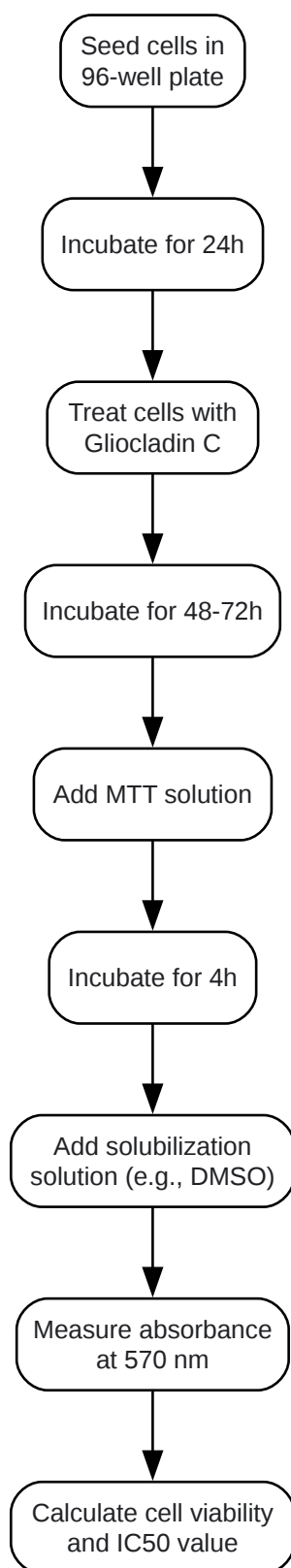
- **Sample Collection:** Collect soil samples from the desired location.
- **Dilution:** Prepare a serial dilution of the soil sample in sterile water or a 0.5% water agar solution[2][3].
- **Plating:** Plate the dilutions onto a suitable growth medium, such as Littman Oxgall Agar (LOA) or Potato Dextrose Agar (PDA)[2][3].
- **Incubation:** Incubate the plates at room temperature for 3 to 7 days[2][3].
- **Isolation and Purification:** Identify and isolate fungal colonies based on their morphology and subculture them onto fresh PDA plates to obtain pure cultures[3].

Once a pure culture of *Gliocladium catenulatum* is obtained, it can be cultivated in liquid or solid-state fermentation to produce **Gliocladin C**. The compound can then be extracted from the fermentation broth or mycelial mass using organic solvents and purified using chromatographic techniques.

Cytotoxicity Evaluation using the MTT Assay

The cytotoxicity of **Gliocladin C** can be assessed using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow for MTT Assay



[Click to download full resolution via product page](#)

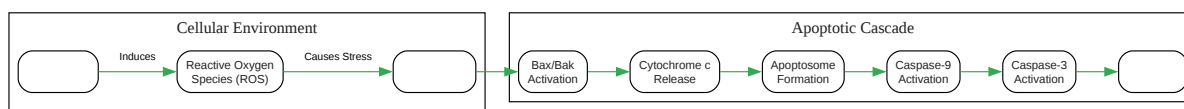
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Gliocladin C**. Include a vehicle control (e.g., DMSO) and a positive control.
- **Incubation:** Incubate the plates for a specified period, typically 48 to 72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Plausible Signaling Pathway for Cytotoxicity

While the specific signaling pathways modulated by **Gliocladin C** are yet to be determined, a common mechanism for cytotoxic compounds is the induction of apoptosis through the generation of reactive oxygen species (ROS). The following diagram illustrates this hypothetical pathway.

Hypothetical Apoptosis Induction Pathway



[Click to download full resolution via product page](#)

Caption: A plausible signaling pathway for cytotoxicity via ROS-induced apoptosis.

Disclaimer: This diagram represents a generalized pathway for cytotoxic compounds and has not been experimentally validated for **Gliocladin C**. Further research is required to elucidate the precise mechanism of action.

Conclusion

Gliocladin C is a promising natural product with demonstrated cytotoxic activity. Its complex structure presents a challenge for synthetic chemists, while its biological activity offers opportunities for the development of new anticancer agents. This guide provides a foundational understanding of **Gliocladin C** and detailed protocols to aid researchers in their investigation of this intriguing molecule. Future studies are warranted to fully characterize its mechanism of action and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Total Synthesis of (+)-Gliocladin C Enabled by Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2201336C - Fungus gliocladium catenulatum for biological control of plant diseases - Google Patents [patents.google.com]

- 3. US5968504A - Fungus Gliocladium catenulatum for biological control of plant diseases - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Gliocladin C: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244120#gliocladin-c-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com